4-Acetamido-5-nitro-m-xylene

Description

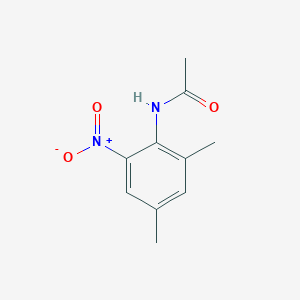

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-7(2)10(11-8(3)13)9(5-6)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMBAOADHXJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277784 | |

| Record name | N-(2,4-dimethyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-38-2 | |

| Record name | N-(2,4-Dimethyl-6-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 606-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-dimethyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Acetamido-5-nitro-m-xylene, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural characteristics, and safety protocols, offering a foundational understanding for its effective and safe utilization.

Chemical Identity and Structure

This compound, also known by its systematic IUPAC name N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound. Its chemical structure features a meta-xylene core functionalized with an acetamido group and a nitro group.

Key Identifiers:

Synonyms:

-

N-(2,4-dimethyl-6-nitrophenyl)acetamide[1]

-

2,4-Dimethyl-6-nitroacetanilide

-

4-Acetamido-5-nitro-1,3-dimethylbenzene

The structural arrangement of the functional groups on the benzene ring dictates its reactivity and potential applications, particularly in the synthesis of dyes and pigments.[2]

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Physical Form | White to yellow solid | [1] |

| Melting Point | 172-174 °C | [2] |

| Boiling Point (Predicted) | 382.8 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.85 ± 0.70 | [1] |

| Solubility | Recrystallized from ethanol | [2] |

Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.

Synthesis and Purification

A reliable method for the synthesis of this compound involves the nitration of 2,4-dimethylacetanilide.[2] This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a suitable reaction vessel, a solution of 2,4-dimethylacetanilide (0.2 mol), acetic acid (23 mL), and acetic anhydride (19 mL) is prepared.

-

Reflux: The mixture is refluxed for 1 hour and subsequently cooled to 35°C.

-

Addition of Nitrating Agent: Concentrated sulfuric acid (40 mL) is added to the cooled solution. Following this, a pre-mixed and cooled solution of concentrated sulfuric acid (35 mL) and concentrated nitric acid (17 mL) is slowly added dropwise to the reaction mixture.

-

Reaction: The reaction is allowed to proceed for 1 hour.

-

Precipitation: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the formation of a colorless precipitate.

-

Filtration and Washing: The precipitate is collected by filtration and washed with cold water until the pH of the filtrate is neutral (pH 7).

-

Purification: The crude product is purified by recrystallization from ethanol to yield this compound. This procedure has been reported to achieve a high yield of 92.5%.[2]

Synthesis Workflow:

Caption: A step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted and Comparative Data)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

Methyl Protons (Aromatic): Two singlets corresponding to the two methyl groups on the benzene ring (typically δ 2.2-2.5 ppm).

-

Acetamido Protons: A singlet for the methyl group of the acetamido function (typically δ 2.0-2.3 ppm) and a broad singlet for the N-H proton (variable chemical shift, often δ 7.5-9.0 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those attached to the nitro and acetamido groups being significantly shifted.

-

Methyl Carbons (Aromatic): Two signals for the aromatic methyl carbons.

-

Acetamido Carbons: Signals for the carbonyl carbon (typically δ 168-172 ppm) and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted Key Absorptions):

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1660-1690 cm⁻¹.

-

NO₂ Stretch: Two strong bands, one asymmetric (around 1500-1570 cm⁻¹) and one symmetric (around 1300-1370 cm⁻¹).

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 208.

-

Fragmentation: Expect characteristic fragmentation patterns including the loss of the acetyl group and the nitro group.

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis, primarily in the production of dyes and pigments.[2] The presence of the nitro group allows for its reduction to an amino group, which can then be diazotized and coupled to form azo dyes. The acetamido group can be hydrolyzed to an amino group, providing another reactive site for further functionalization.

Potential Reaction Pathways:

Caption: Key reaction pathways involving this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on data for related nitroaromatic compounds, the following guidelines are recommended.

Hazard Identification:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

Handle in a well-ventilated area to avoid inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a synthetically important molecule with established protocols for its preparation. Its utility as a precursor for dyes and potentially other functionalized aromatic compounds makes it a compound of interest for researchers in organic and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in a laboratory setting. Further experimental validation of its physicochemical and spectroscopic properties would be a valuable contribution to the chemical literature.

References

- Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. (URL: [Link])

- This compound | 606-38-2 | C10H12N2O3 | Appchem. (URL: [Link])

- This compound. MOLBASE. (URL: [Link])

- N-(2,4-dimethyl-6-nitrophenyl)acetamide. Stenutz. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2)

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene, a key chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound. Its strategic importance in chemical synthesis lies in its trifunctional nature: an acetamido group, a nitro group, and a substituted xylene core. This unique combination of functional groups makes it a versatile precursor for a variety of more complex molecules. The acetamido group, a protected amine, allows for regioselective reactions on the aromatic ring, primarily directing subsequent chemistry and offering a pathway to diverse derivatives. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, a common strategy in the synthesis of dyes, pigments, and pharmacologically active compounds.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 606-38-2 | [5] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [5] |

| Molecular Weight | 208.21 g/mol | [5] |

| Appearance | White to pale yellow solid | |

| Melting Point | Not available | |

| Boiling Point | 382.8 ± 30.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in ethanol. | |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically nitration. The following protocol is a detailed, step-by-step methodology that emphasizes not only the procedure but also the underlying chemical principles that govern each step.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2,4-Dimethylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Acetylation of 2,4-Dimethylaniline:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylaniline, glacial acetic acid, and acetic anhydride.

-

Rationale: The acetylation of the amino group in 2,4-dimethylaniline is a crucial first step. The resulting acetamido group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution. This protection prevents the oxidation of the amino group by the strong oxidizing conditions of the subsequent nitration step and controls the regioselectivity of the nitration. Acetic anhydride is the acetylating agent, and glacial acetic acid serves as the solvent.[6]

-

Heat the mixture to reflux and maintain for 1 hour.

-

Rationale: Refluxing provides the necessary activation energy for the acetylation reaction to proceed to completion.

-

Cool the reaction mixture to approximately 35°C.

-

-

Nitration of N-(2,4-dimethylphenyl)acetamide:

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Rationale: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. This is a highly exothermic process and requires careful cooling to prevent uncontrolled reactions.

-

Slowly add the prepared nitrating mixture dropwise to the cooled solution of N-(2,4-dimethylphenyl)acetamide, ensuring the temperature of the reaction mixture is maintained below ambient temperature.

-

Rationale: The addition of the nitrating mixture must be slow and controlled to manage the exothermic nature of the nitration reaction and to prevent the formation of dinitrated byproducts. The acetamido group directs the incoming nitro group to the ortho- and para-positions. In this case, the position ortho to the acetamido group and meta to the two methyl groups is the most sterically accessible and electronically favorable, leading to the desired this compound.

-

After the addition is complete, allow the mixture to react for 1 hour at room temperature with continuous stirring.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and water.

-

Rationale: This step quenches the reaction and precipitates the crude product, which is insoluble in water.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH 7).

-

Rationale: Washing with water removes any remaining acid and water-soluble impurities.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Rationale: Recrystallization is a purification technique that separates the desired compound from any remaining impurities based on differences in solubility. Ethanol is a suitable solvent for this purpose.

-

Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are of significant interest to medicinal chemists. Nitroaromatic compounds are versatile intermediates in the synthesis of a wide range of biologically active molecules.[7]

The primary utility of this compound in a drug discovery context lies in its potential as a scaffold for the generation of compound libraries. The key transformations that unlock this potential are:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a diamino-xylene derivative. This transformation opens up a vast chemical space for further derivatization. The resulting vicinal diamine can be a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.[7]

-

Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to a primary amine, providing another site for chemical modification.

The substituted phenylenediamine core that can be derived from this compound is a key structural feature in numerous therapeutic agents. For instance, this core is found in various kinase inhibitors and other targeted therapies.[7] Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ), and the fragmentation pattern can provide further structural information.

Researchers synthesizing this compound should perform these analyses to confirm the identity and purity of their product.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate caution in a laboratory setting. The following safety precautions are recommended, based on data for structurally similar compounds.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Toxicological Information: Specific toxicological data for this compound is limited. However, nitroaromatic compounds as a class are known to have potential health hazards. Absorption can lead to the formation of methemoglobin, which can cause cyanosis. Some nitroaromatic compounds are also suspected carcinogens.[12] Therefore, it is crucial to minimize exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthetic pathway. Its unique trifunctional nature provides a platform for the synthesis of a wide array of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical research. This guide provides the foundational knowledge and detailed protocols necessary for its synthesis, handling, and exploration of its potential applications. As with any chemical synthesis, a commitment to safety and rigorous analytical characterization is paramount for successful and meaningful research outcomes.

References

- AK Scientific, Inc. N-(2,6-Dimethyl-3-nitrophenyl)

- Key Organics. 2-(3-nitrophenyl)

- Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]

- Wikipedia. 4-Nitroaniline. [Link]

- Chempanda.

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Cole-Parmer. N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC)

- NIST WebBook. Acetamide, N-(2,4-dimethylphenyl)-. [Link]

- Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

- PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]

- Fisher Scientific.

- ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide. [Link]

- Kuujia. Cas no 606-38-2 (this compound).

Sources

- 1. chemiis.com [chemiis.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. chempanda.com [chempanda.com]

- 5. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. keyorganics.net [keyorganics.net]

- 10. fishersci.com [fishersci.com]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene: Molecular Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene, a key chemical intermediate in the dye and pigment industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a detailed synthesis protocol, and a thorough characterization based on available data.

Introduction and Industrial Significance

This compound, systematically known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is an aromatic nitro compound of significant interest due to its role as a precursor in the synthesis of various dyes and pigments. The strategic placement of the acetamido, nitro, and methyl groups on the meta-xylene core provides a versatile scaffold for further chemical transformations. The demand for high-performance coloring agents underscores the practical importance of understanding the synthesis and properties of this intermediate. This guide aims to consolidate the available scientific information on this compound, providing a reliable resource for laboratory and industrial applications.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is fundamental to its reactivity and application. This section delves into the structural and physical characteristics of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(2,4-dimethyl-6-nitrophenyl)acetamide |

| Synonyms | This compound, 2,4-Dimethyl-6-nitroacetanilide |

| CAS Number | 606-38-2 |

| Molecular Formula | C₁₀H₁₂N₂O₃[1] |

| Molecular Weight | 208.22 g/mol [1] |

| SMILES | CC(=O)NC1=C(C=C(C)C=C1C)[O-] |

| InChI Key | PXXMBAOADHXJSE-UHFFFAOYSA-N[1] |

Structural Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted with two methyl groups in a meta arrangement, an acetamido group, and a nitro group.

Caption: 2D representation of this compound.

Crystallographic Data

The crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide has been determined by X-ray crystallography. The compound crystallizes in the tetragonal space group P43, with the following unit cell parameters: a = 8.4653(8) Å and c = 14.904(1) Å. The dihedral angle between the phenyl ring and the nitro group is 34.61(1)°. This deviation from planarity is a notable feature of its solid-state conformation.

Synthesis Protocol

The synthesis of this compound is achieved through the nitration of 2,4-dimethylacetanilide. The following protocol is adapted from the work of Chen and Zhao (2010).

Rationale for Experimental Choices

The use of a mixture of concentrated sulfuric acid and nitric acid is a classic and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Acetic acid and acetic anhydride are used as solvents and to ensure the starting material is fully dissolved and reactive. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. Recrystallization from ethanol is an effective method for purifying the final product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Dissolution of Starting Material: In a round-bottom flask, combine 2,4-dimethylacetanilide (24.2 g, 0.2 mol), acetic acid (23 mL), and acetic anhydride (19 mL).

-

Reflux: Heat the mixture to reflux for 1 hour.

-

Cooling: Cool the solution to 35°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (17 mL) to concentrated sulfuric acid (35 mL) while cooling in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of 2,4-dimethylacetanilide, followed by the addition of concentrated sulfuric acid (40 mL).

-

Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker containing cooled water. A colorless precipitate will form.

-

Filtration and Washing: Filter the precipitate and wash it with cooled water until the pH of the filtrate is neutral (pH 7).

-

Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound (38.5 g, 92.5% yield) with a melting point of 172-174°C.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the acetamido methyl group, and the N-H proton.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm).

-

Methyl Protons (on ring): Two singlets, each integrating to 3 protons, are expected in the upfield region (δ 2.0-2.5 ppm).

-

Acetamido Methyl Protons: A singlet integrating to 3 protons is expected around δ 2.2 ppm.

-

N-H Proton: A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm).

-

Carbonyl Carbon: A signal for the carbonyl carbon of the acetamido group is expected in the downfield region (δ 165-175 ppm).

-

Methyl Carbons: Signals for the two methyl groups on the aromatic ring and the acetamido methyl group are expected in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1660-1690 cm⁻¹.

-

N-O Stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation patterns would involve the loss of the acetyl group and the nitro group.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Chronic Effects: Prolonged or repeated exposure may have adverse effects.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis and molecular structure. This guide has provided a comprehensive overview of its properties and a detailed, field-proven protocol for its preparation. The provided information, grounded in available scientific literature, serves as a reliable resource for researchers and professionals in the chemical and pharmaceutical industries. Further research to obtain and publish detailed experimental spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

- Chen, H., & Zhao, F. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 267-268.

- MOLBASE. (n.d.). This compound.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Acetamido-5-nitro-m-xylene

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2).[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on the compound's molecular structure and provides detailed, field-proven methodologies for data acquisition and interpretation. The synthesis of this compound has been reported, and its structure confirmed by X-ray crystallography, providing a solid foundation for the spectroscopic analysis that follows.[2]

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₁₀H₁₂N₂O₃, is an aromatic compound featuring a substituted benzene ring.[3] Understanding its precise structure is paramount for its application in research and development. Spectroscopic techniques are indispensable tools for elucidating and confirming the molecular architecture of such compounds. This guide will delve into the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a holistic view of the molecule's electronic and structural properties.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique fingerprint of the functional groups present. For this compound, the IR spectrum is anticipated to reveal characteristic absorptions for the acetamido and nitro groups, as well as the substituted aromatic ring.

Expected IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300-3100 | Strong, broad |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Methyl (CH₃) | 2980-2850 | Medium |

| C=O Stretch | Amide (Amide I) | 1680-1640 | Strong |

| N-H Bend | Amide (Amide II) | 1570-1515 | Strong |

| C=C Stretch | Aromatic | 1600-1450 | Medium to weak |

| Asymmetric NO₂ Stretch | Nitro | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1370-1330 | Strong |

| C-N Stretch | Amide | 1300-1200 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | ~8.0-9.0 | Singlet (broad) | 1H |

| Aromatic H | ~7.5-8.0 | Singlet | 1H |

| Aromatic H | ~7.0-7.5 | Singlet | 1H |

| Methyl (on ring) | ~2.3-2.5 | Singlet | 3H |

| Methyl (on ring) | ~2.2-2.4 | Singlet | 3H |

| Acetyl CH₃ | ~2.1-2.3 | Singlet | 3H |

Causality Behind Predictions:

-

The amide proton is expected to be downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

-

The aromatic protons will have distinct chemical shifts due to the different electronic environments created by the acetamido, nitro, and methyl substituents. The exact positions will depend on the final conformation and solvent effects.

-

The two methyl groups on the aromatic ring are not chemically equivalent and are expected to have slightly different chemical shifts.

-

The acetyl methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and longer acquisition times are typically required.[4]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~168-172 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-NH | ~135-140 |

| Aromatic C-CH₃ | ~130-138 |

| Aromatic C-H | ~120-130 |

| Acetyl CH₃ | ~23-26 |

| Aromatic CH₃ | ~18-22 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound, which is 208.22 g/mol .[2][3]

-

Key Fragmentation Pathways: Acetylated aromatic nitro compounds can undergo characteristic fragmentation. The addition of an acetyl group results in a mass shift of +42.0106 Da from the corresponding aniline.[5] Common fragmentation patterns for N-aryl acetamides involve the cleavage of the amide bond. The loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion is a frequent fragmentation pathway for acetanilides. Another possibility is the cleavage of the C-N bond to generate an acylium ion (CH₃CO⁺, m/z 43). The nitro group can also influence fragmentation, with potential losses of NO (30 Da) and NO₂ (46 Da).

Visualization of a Plausible Fragmentation Pathway:

Caption: Key fragmentation pathways in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the principles behind each technique and the expected spectral features based on the molecule's structure, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The protocols and predicted data within this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.

References

- Stenutz, R. N-(2,4-dimethyl-6-nitrophenyl)acetamide.

- Prasad, J. S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(5), 569-575.

- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz).

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- Chen, H.-K., & Zhao, F.-W. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 263-264.

- PubChem. N-(2,4-Dimethylphenyl)acetamide.

- Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- PubChem. Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-.

- Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.

- National Center for Biotechnology Information. Mass spectrometry-based detection of protein acetylation.

- National Center for Biotechnology Information. 2,4-Dimethyl-6-nitroaniline.

- PubChem. N-Acetyl-L-Cysteine.

- Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy.

- National Center for Biotechnology Information. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin.

- ResearchGate. IR-spectra of acetylene and the associates within the range of...

- PubMed. Mass spectrometry of N-nitrosamines.

- National Institute of Standards and Technology. L-Cysteine, N-acetyl-.

Sources

- 1. N-(2,4-dimethyl-6-nitro-phenyl)acetamide | 606-38-2 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,4-dimethyl-6-nitrophenyl)acetamide [stenutz.eu]

- 4. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, safety considerations, and applications, with a focus on the scientific rationale behind experimental procedures.

Introduction and Strategic Importance

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound of significant interest in organic synthesis. Its molecular structure, featuring an acetamido group and a nitro group on a meta-xylene framework, makes it a versatile precursor for the synthesis of a variety of more complex molecules. The interplay between the electron-donating acetamido group and the electron-withdrawing nitro group, along with the steric influence of the two methyl groups, governs its reactivity and makes it a valuable building block in the chemical industry.

Historically, compounds of this nature have been pivotal in the development of synthetic dyes and pigments. The strategic placement of functional groups allows for the generation of chromophores and auxochromes necessary for vibrant and stable colors. Beyond this traditional application, the functionalities present in this compound offer potential for its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in research and development.

Key Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 606-38-2 | |

| Molecular Formula | C₁₀H₁₂N₂O₃ | |

| Molecular Weight | 208.22 g/mol | |

| Appearance | White to yellow-orange solid | |

| Melting Point | 70 - 74 °C | [1] |

| Boiling Point | 273 °C at 739 mmHg | [1] |

| Synonyms | N-(2,4-dimethyl-6-nitrophenyl)acetamide |

Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) from Fisher Scientific indicates that this chemical may cause damage to organs through prolonged or repeated exposure.[1]

General Handling Guidelines:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed to prevent moisture ingress.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insight

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where careful control of directing groups is essential for achieving high regioselectivity. The most common and efficient route involves the nitration of N-(2,4-dimethylphenyl)acetamide (2,4-dimethylacetanilide).

Rationale for the Synthetic Strategy: The Role of the Acetamido Group

Direct nitration of m-xylene is challenging to control and typically yields a mixture of isomers, with 4-nitro-m-xylene and 2-nitro-m-xylene being the major products.[2] To achieve the desired substitution pattern for this compound, a protecting and directing group strategy is employed. The amino group of the precursor, 2,4-dimethylaniline, is first acetylated to form 2,4-dimethylacetanilide. The resulting acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-director. More importantly, its steric bulk hinders substitution at the ortho position adjacent to it, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the other available ortho position, which is the desired C-6 position.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of N-(2,4-dimethyl-6-nitrophenyl)acetamide.

Materials:

-

N-(2,4-dimethylphenyl)acetamide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Distilled Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath with constant stirring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(2,4-dimethylphenyl)acetamide in a minimal amount of concentrated sulfuric acid.

-

Nitration: Cool the flask containing the acetanilide solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the acetanilide solution using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The product will precipitate out as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Mechanistic Considerations

The key step in the synthesis is the electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺) is generated in situ from the reaction of concentrated nitric and sulfuric acids.

Sources

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene: From Synthesis to Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene (N-(2,4-dimethyl-6-nitrophenyl)acetamide), a key chemical intermediate. The document delves into the historical context of its emergence from the burgeoning field of aniline dye chemistry in the 19th century. A detailed, step-by-step synthesis protocol is provided, grounded in the principles of electrophilic aromatic substitution. The guide further explores the physicochemical and spectroscopic properties of the compound, offering insights into its structural characterization. Finally, its established role as a precursor in the synthesis of dyes and pigments is discussed, alongside an exploration of its potential applications in medicinal chemistry as a versatile building block for the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction and Historical Context: A Legacy of the Aniline Dye Revolution

The story of this compound is intrinsically linked to the vibrant history of synthetic dyes that revolutionized the textile industry in the mid-19th century. While a specific date of discovery for this particular compound is not prominently documented, its synthesis is a logical extension of the chemical innovations of that era.

The journey began with the isolation of aniline from indigo in 1826 by Otto Unverdorben, who named it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he called "kyanol" which produced a blue color.[1] It was later in 1840 that Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline."[1] The true breakthrough, however, came in 1856 when William Henry Perkin, a student at the Royal College of Chemistry in London, accidentally synthesized the first synthetic dye, "mauveine," from aniline derived from coal tar.[2] This discovery sparked a flurry of research into the chemical modification of aniline and its derivatives, leading to the development of a vast array of synthetic dyes.[3]

The synthesis of this compound is a classic example of the electrophilic aromatic substitution reactions that were extensively studied during this period. The nitration of acetanilide, a derivative of aniline, was a common strategy to introduce chromophoric nitro groups, which are essential for color in many dyes. The acetylation of the precursor amine served to control the regioselectivity of the nitration and to protect the amino group from oxidation. Thus, the existence of this compound is a testament to the systematic exploration of aromatic chemistry that laid the foundation for the modern chemical industry.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Name | N-(2,4-dimethyl-6-nitrophenyl)acetamide | ChemicalBook |

| Synonyms | This compound, 2,4-Dimethyl-6-nitroacetanilide | ChemicalBook |

| CAS Number | 606-38-2 | ChemicalBook |

| Molecular Formula | C₁₀H₁₂N₂O₃ | ChemicalBook |

| Molecular Weight | 208.21 g/mol | ChemicalBook |

| Melting Point | 172 °C | ChemicalBook |

| Boiling Point | 382.8±30.0 °C (Predicted) | ChemicalBook |

| Density | 1.247±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 13.85±0.70 (Predicted) | ChemicalBook |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1660-1690 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively). The NIST WebBook provides a reference spectrum for 2,4-Dimethyl-6-nitro acetanilide which can be used for comparison.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the methyl groups on the benzene ring, and the methyl group of the acetamido moiety. The aromatic protons would likely appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm). The two methyl groups on the aromatic ring would appear as singlets in the upfield region (δ 2.0-2.5 ppm), as would the acetyl methyl group. The N-H proton of the amide would likely appear as a broad singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbons, the amide carbonyl carbon, and the acetyl methyl carbon. The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbon bearing the nitro group being significantly downfield. The amide carbonyl carbon would appear around δ 168-172 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established two-step process that involves the acetylation of 2,4-dimethylaniline followed by the nitration of the resulting N-(2,4-dimethylphenyl)acetamide. This method is a classic example of protecting group chemistry and regioselective electrophilic aromatic substitution.

Rationale for the Synthetic Strategy

Direct nitration of 2,4-dimethylaniline is generally avoided as the highly activating amino group can lead to oxidation and the formation of multiple nitrated isomers. By first acetylating the amino group to form an acetamido group, its activating effect is attenuated, and it becomes a moderately activating ortho-, para-director. This allows for a more controlled nitration, primarily directing the incoming nitro group to the ortho position relative to the acetamido group.

Caption: Potential applications of this compound.

Conclusion

This compound, a product of the rich history of aniline chemistry, remains a relevant and versatile chemical intermediate. Its straightforward synthesis, based on fundamental principles of organic chemistry, makes it an accessible building block for various applications. While its primary role has been in the dye and pigment industry, its potential as a scaffold for the synthesis of novel bioactive compounds in medicinal chemistry warrants further exploration. This technical guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to its potential for future innovation.

References

- Aniline. (2017, May 10). Textile Research Centre. [Link]

- Aniline dyes. (2019, August 9). Fashion History Timeline. [Link]

- Terminology: What are aniline dyes? (or, the history of mauve and mauveine). (2013, September 19). The Dreamstress. [Link]

- Aniline. (n.d.). In Wikipedia.

- 2,4-Dimethyl-6-nitro acetanilide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.

- 2,4-Dimethyl-6-nitroaniline. (n.d.).

Sources

An In-depth Technical Guide to the Isomers of Acetamido Nitro m-Xylene

Abstract

This technical guide provides a comprehensive examination of the structural isomers of acetamido nitro m-xylene. These compounds, while not extensively documented as a group, represent important examples of polysubstituted benzene derivatives with potential applications in medicinal chemistry and materials science. This document outlines the systematic identification of the possible isomers based on the principles of electrophilic aromatic substitution, details their rational synthesis pathways, and provides predicted analytical characteristics for their identification and differentiation. Detailed experimental protocols, supported by mechanistic insights and comparative data, are presented to aid researchers in the synthesis and characterization of these compounds.

Introduction: The Chemical Landscape of Substituted m-Xylenes

The m-xylene (1,3-dimethylbenzene) core is a foundational structure in organic chemistry, offering multiple positions for functionalization. The introduction of electron-donating groups, such as an acetamido group, and electron-withdrawing groups, like a nitro group, creates a complex electronic environment that governs the regioselectivity of further chemical transformations. Understanding the interplay of these directing effects is crucial for the targeted synthesis of specific isomers. The isomers of acetamido nitro m-xylene serve as excellent models for studying these principles and are valuable intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.

This guide will systematically explore the possible isomers of acetamido nitro m-xylene, focusing on their nomenclature, logical synthetic routes, and key analytical signatures for their unambiguous identification.

Isomer Identification and Nomenclature

Based on the 1,3-dimethylbenzene (m-xylene) backbone, the introduction of one acetamido and one nitro group can result in several constitutional isomers. The positions are numbered starting from one methyl group as 1, proceeding around the ring to give the other methyl group the lowest possible number (3). The possible isomers are:

-

N-(2,4-Dimethyl-5-nitrophenyl)acetamide

-

N-(2,4-Dimethyl-6-nitrophenyl)acetamide

-

N-(2,6-Dimethyl-4-nitrophenyl)acetamide

-

N-(3,5-Dimethyl-2-nitrophenyl)acetamide

-

N-(3,5-Dimethyl-4-nitrophenyl)acetamide

The following sections will delve into the synthesis and characterization of these specific isomers.

Synthetic Strategies: A Tale of Directing Groups

The synthesis of acetamido nitro m-xylene isomers hinges on the principles of electrophilic aromatic substitution and the directing effects of the substituents. The acetamido group (-NHCOCH₃) is a strongly activating ortho-, para-director, while the methyl groups (-CH₃) are weakly activating ortho-, para-directors. Conversely, the nitro group (-NO₂) is a strongly deactivating meta-director. The choice of starting material and the sequence of reactions are therefore critical in selectively obtaining the desired isomer.

Two primary retrosynthetic approaches are considered:

-

Nitration of an appropriate N-acetyl-xylidine (acetamidoxylene). This is often the more straightforward approach as the powerful ortho-, para-directing effect of the acetamido group can selectively guide the incoming nitro group.

-

Acetylation of an appropriate amino-nitro-m-xylene. This route requires the initial synthesis of a specific amino-nitro-m-xylene, which can be achieved through partial reduction of a dinitro-m-xylene or nitration of a xylidine followed by separation of isomers.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic strategies for acetamido nitro m-xylene isomers.

Detailed Analysis of Isomers

This section provides a detailed breakdown of the synthesis and expected analytical data for the key isomers of acetamido nitro m-xylene.

N-(2,4-Dimethyl-6-nitrophenyl)acetamide

This isomer is one of the more accessible ones due to the reinforcing directing effects of the substituents in the precursor.

Synthesis:

The most logical synthesis starts from 2,4-dimethylaniline (2,4-xylidine). The amino group is first protected by acetylation, and the resulting N-(2,4-dimethylphenyl)acetamide is then nitrated. The strong ortho-, para-directing acetamido group and the two methyl groups direct the incoming nitro group to the available ortho position (position 6), which is sterically less hindered than the other ortho position (position 3).

Caption: Synthesis of N-(2,4-Dimethyl-6-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(2,4-Dimethyl-6-nitrophenyl)acetamide [1]

-

Acetylation of 2,4-Dimethylaniline: In a round-bottom flask, dissolve 2,4-dimethylaniline in glacial acetic acid. Slowly add acetic anhydride with stirring. Heat the mixture to reflux for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and pour it into ice water to precipitate the N-(2,4-dimethylphenyl)acetamide. Filter, wash with cold water until neutral, and dry.

-

Nitration: To a solution of N-(2,4-dimethylphenyl)acetamide in a mixture of acetic acid and acetic anhydride, add concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 35°C.[1] A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature is carefully controlled.[1] Stir the reaction mixture for 1 hour, then pour it onto crushed ice.[1] The precipitated product is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[1]

Expected Analytical Data:

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Appearance | Colorless to pale yellow solid[1] |

| Melting Point | 172-174 °C[1] |

| ¹H NMR | Signals for two aromatic protons (singlets), an acetamido methyl group (singlet), two aromatic methyl groups (singlets), and an N-H proton (broad singlet). |

| ¹³C NMR | Signals for aromatic carbons (including quaternary carbons attached to the substituents), the carbonyl carbon of the acetamido group, and the two methyl carbons. |

| IR (cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 208, with fragmentation patterns corresponding to the loss of acetyl and nitro groups. |

N-(2,6-Dimethyl-4-nitrophenyl)acetamide

The synthesis of this isomer requires a starting material where the positions ortho to the amino group are blocked.

Synthesis:

Starting from 2,6-dimethylaniline, acetylation followed by nitration is the most direct route. The acetamido group directs the incoming nitro group to the para position (position 4), as both ortho positions are occupied by methyl groups.

Caption: Synthesis of N-(2,6-Dimethyl-4-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(2,6-Dimethyl-4-nitrophenyl)acetamide

-

Acetylation of 2,6-Dimethylaniline: Following a similar procedure to the synthesis of N-(2,4-dimethylphenyl)acetamide, react 2,6-dimethylaniline with acetic anhydride in glacial acetic acid.

-

Nitration: Dissolve N-(2,6-dimethylphenyl)acetamide in concentrated sulfuric acid at low temperature (0-5°C). Add a nitrating mixture (HNO₃/H₂SO₄) dropwise while maintaining the low temperature. After the addition, allow the reaction to proceed for a set time before quenching with ice water. The product is then isolated by filtration, washed, and purified by recrystallization.

Expected Analytical Data:

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Appearance | Yellowish solid |

| ¹H NMR | A singlet for the two equivalent aromatic protons, a singlet for the acetamido methyl group, a singlet for the two equivalent aromatic methyl groups, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals corresponding to the symmetrically substituted aromatic ring, the carbonyl carbon, and the methyl carbons. |

| IR (cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 208 and characteristic fragmentation. |

N-(3,5-Dimethyl-2-nitrophenyl)acetamide

This isomer presents a different synthetic challenge due to the meta-relationship of the methyl groups.

Synthesis:

A plausible route starts with 3,5-dimethylaniline. Upon acetylation, the powerful ortho-directing effect of the acetamido group will guide the nitro group to position 2 (or 6, which is equivalent).

Caption: Synthesis of N-(3,5-Dimethyl-2-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(3,5-Dimethyl-2-nitrophenyl)acetamide

-

Acetylation of 3,5-Dimethylaniline: Acetylate 3,5-dimethylaniline with acetic anhydride.

-

Nitration: Carefully nitrate the resulting N-(3,5-dimethylphenyl)acetamide using a mixed acid (HNO₃/H₂SO₄) at low temperatures to favor mono-nitration at the position ortho to the acetamido group.

Expected Analytical Data:

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Appearance | Solid, likely pale yellow. |

| ¹H NMR | Two distinct aromatic proton signals (likely singlets or very narrowly split), and singlets for the acetamido methyl and the two aromatic methyl groups, plus the N-H proton. |

| ¹³C NMR | A full set of signals for the unsymmetrically substituted aromatic ring, plus the carbonyl and methyl carbons. |

| IR (cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 208 with expected fragmentation. |

Analytical Characterization and Validation

The unambiguous identification of each isomer requires a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the isomers. The number of signals, their chemical shifts, and coupling patterns in the aromatic region of the ¹H NMR spectrum are particularly diagnostic.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups: the N-H and C=O of the amide, and the N-O bonds of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers. High-resolution mass spectrometry can provide the exact molecular formula. Fragmentation patterns can also offer structural clues.[2]

-

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized isomers and for separating mixtures.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are potentially toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All syntheses should be performed in a well-ventilated fume hood.

Conclusion

The isomers of acetamido nitro m-xylene provide a rich platform for the study of electrophilic aromatic substitution and the strategic synthesis of polysubstituted aromatic compounds. This guide has outlined the systematic identification of these isomers, proposed logical and efficient synthetic pathways based on established chemical principles, and provided a framework for their analytical characterization. The detailed protocols and comparative data herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

- Sagmeister, P., Poms, J. J., et al. (2020). Multivariate analysis of inline benchtop NMR data enables rapid optimization of a complex nitration in flow. Reaction Chemistry & Engineering.

- Houghton, A. S., & Lowdermilk, F. R. (1950). Production of xylidine. U.S. Patent No. 2,499,918. Washington, DC: U.S.

- Al-Naiema, I. M., & Stone, E. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

- Sagandira, M. B., et al. (2021). Continuous Flow Synthesis of Xylidines via Biphasic Nitration of Xylenes and Nitro-Reduction. Journal of Flow Chemistry.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

- Jia, X., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.

- Zhang, L., et al. (2014). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures.

- Zhang, Z. (1991). 2,4-xylidine and 2, the preparation method of 6-xylidine.

- ChemTalk. (n.d.). Directing Effects.

- LibreTexts. (2022). Directing Groups in SE Ar.

- Global Substance Registration System. (n.d.). ACETAMIDE, N-(2,4-DIMETHYL-5-NITROPHENYL)-.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 4-Acetamido-5-nitro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Acetamido-5-nitro-m-xylene, a key intermediate in various synthetic pathways. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related nitroaromatic and acetanilide compounds to provide a robust framework for understanding its thermal behavior. It delves into the foundational principles governing its thermodynamic stability and outlines detailed experimental and computational methodologies for the precise determination of its key thermodynamic parameters. This document is intended to serve as a vital resource for researchers in process development, safety assessment, and material science, enabling informed decision-making in the handling, storage, and application of this compound.

Introduction: The Significance of Thermodynamic Properties in Chemical Synthesis

The thermodynamic properties of a chemical compound are fundamental to its stability, reactivity, and behavior in a given system. For a fine chemical intermediate such as this compound, a thorough understanding of its thermodynamics is paramount for safe and efficient process design, scale-up, and storage. Key parameters including enthalpy of formation, entropy, Gibbs free energy, and specific heat capacity dictate reaction equilibria, energy requirements for synthesis, and potential thermal hazards.[1] A comprehensive thermodynamic profile is therefore not merely academic but a critical component of risk assessment and process optimization in pharmaceutical and chemical manufacturing.

Molecular Structure and its Influence on Thermodynamic Properties

The molecular structure of this compound (C₁₀H₁₂N₂O₃) is characterized by a benzene ring substituted with two methyl groups, an acetamido group, and a nitro group. Each of these functional groups contributes to the overall thermodynamic properties of the molecule.

-

Nitro Group (-NO₂): The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic and energetic landscape of the molecule. It is known to increase the thermal sensitivity of aromatic compounds, and its decomposition is often exothermic.[2]

-

Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding, which can affect the intermolecular forces and, consequently, the melting point, boiling point, and enthalpy of sublimation.

-

Methyl Groups (-CH₃): These electron-donating groups can influence the electron density of the aromatic ring and contribute to the overall molecular weight and van der Waals interactions.

The relative positions of these substituents on the m-xylene backbone create specific steric and electronic interactions that will ultimately define the compound's unique thermodynamic signature.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for determining the thermodynamic properties of a compound. The following sections detail the primary techniques and methodologies employed for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is widely used to determine thermal transitions such as melting point, heat of fusion, and glass transition temperature.[5][6]

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating ramp is often performed to observe any changes in the material's thermal history.[7]

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting (melting point) and the integrated area of the melting peak (enthalpy of fusion).

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. For nitroaromatic compounds, TGA can reveal the onset temperature of decomposition and the kinetics of the decomposition process.[2][8]

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA crucible (typically ceramic or platinum).

-

Instrument Setup: Position the crucible in the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties

In conjunction with experimental methods, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.[9] Methods such as Density Functional Theory (DFT) can be used to calculate properties like the enthalpy of formation in the gas phase.

Predicting Enthalpy of Formation

The gas-phase enthalpy of formation can be calculated using quantum chemical methods.[10] These calculations typically involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: Determining the vibrational frequencies to calculate the zero-point vibrational energy and thermal corrections.

-

Energy Calculation: Using a high-level theoretical method to compute the total electronic energy.

These computational approaches are particularly valuable for novel or difficult-to-synthesize compounds, providing essential data for initial process design and safety assessments.[11][12]

Summary of Thermodynamic Data

| Thermodynamic Property | Estimated Value/Range | Method of Estimation / Key Influencing Factors |

| Molar Mass | 208.21 g/mol | Calculated from the molecular formula (C₁₀H₁₂N₂O₃). |

| Melting Point (Tm) | 140 - 160 °C | Estimated based on the melting points of related nitroacetanilides. The presence of hydrogen bonding from the acetamido group will likely result in a relatively high melting point. |

| Enthalpy of Fusion (ΔHfus) | 20 - 30 kJ/mol | Typical range for crystalline organic solids of similar molecular weight.[13] |

| Decomposition Temperature (Td) | > 200 °C | Nitroaromatic compounds are known to be thermally sensitive. The onset of decomposition is expected to be above the melting point but should be determined experimentally by TGA.[2] |

| Enthalpy of Formation (ΔHf°) | -150 to -250 kJ/mol (solid phase) | Highly dependent on the substitution pattern. Group contribution methods and computational chemistry are required for a more precise estimation.[10] |

Safety and Handling Considerations